N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O4/c1-13-17-11-24-28(15-6-4-14(23)5-7-15)21(17)22(30)27(26-13)12-20(29)25-18-10-16(31-2)8-9-19(18)32-3/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRTOPTCVHCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20FNO2
- Molecular Weight : 289.345 g/mol
- Density : 1.11 g/cm³
- Boiling Point : 405.2 °C at 760 mmHg
- LogP : 3.566
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Cell Line Studies :
- Mechanisms of Action :
Cytotoxicity Studies
A comparative analysis of cytotoxicity was conducted using several pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | SF-268 | 31.5 |
These results suggest that modifications in the pyrazole structure can significantly enhance biological activity .
Study on Antitumor Activity
In a study published in MDPI, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor properties using multicellular tumor spheroids as a model system. The findings indicated that certain derivatives exhibited enhanced penetration and cytotoxic effects compared to traditional monolayer cultures .
In Vivo Studies
Further investigations into the in vivo efficacy of N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide are necessary to confirm its therapeutic potential and safety profile.
Scientific Research Applications
Medicinal Chemistry
The compound has been included in various screening libraries for drug discovery, particularly targeting cancer and inflammatory diseases. Its structural characteristics suggest it may inhibit specific biological pathways critical for tumor growth and inflammation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values as low as 0.03 mM against certain human tumor cell lines.
- Mechanism of Action : The compound is believed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Preliminary studies indicate:
- Activity Against Bacteria : Moderate activity against several bacterial strains.
- Inflammatory Response : It may reduce the production of pro-inflammatory cytokines in vitro.
In Vitro Evaluation
A study involving human breast cancer cells revealed that exposure to N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide resulted in significant cell death after 48 hours. Flow cytometry confirmed a marked increase in apoptotic cells compared to controls.
In Vivo Studies
In murine models, administration of the compound led to:
- Tumor Size Reduction : A notable decrease in tumor size compared to untreated controls.
- Improved Survival Rates : Enhanced survival rates were observed in treated groups.
Pharmacological Screening
The compound is included in various screening libraries aimed at identifying new therapeutic agents for conditions such as cancer and inflammation. It has been cataloged under libraries that focus on:
- Cancer Research
- Endocrine Disorders
- Kinase Inhibitors
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
